molecular formula C14H17Cl2NO4 B2877943 Boc-3,4-dichloro-L-phenylalanine CAS No. 114873-13-1; 80741-39-5

Boc-3,4-dichloro-L-phenylalanine

Cat. No.: B2877943
CAS No.: 114873-13-1; 80741-39-5
M. Wt: 334.19
InChI Key: UGZIQCCPEDCGGN-NSHDSACASA-N
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Description

Boc-3,4-dichloro-L-phenylalanine (CAS: 80741-39-5) is a modified amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its structure features a tert-butoxycarbonyl (Boc) protecting group on the amino terminus and dichloro substituents at the 3,4-positions of the phenyl ring. This compound is valued for its role in introducing hydrophobic and electron-withdrawing groups into peptides, enhancing stability and modulating biological activity .

Properties

IUPAC Name

(2S)-3-(3,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZIQCCPEDCGGN-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₄H₁₆Cl₂NO₄
  • Molecular Weight : 333.19–334.2 g/mol (varies by source)
  • Melting Point : 120°C
  • Applications : Peptide synthesis, drug discovery, and biochemical tool development .

Comparison with Structurally Similar Compounds

Substituted Phenylalanine Derivatives with Different Protecting Groups

Compound Name Protecting Group Substituents CAS Number Molecular Weight (g/mol) Key Applications References
Boc-3,4-dichloro-L-phenylalanine Boc 3,4-dichloro 80741-39-5 333.19–334.2 Peptide synthesis, enzyme inhibitors
Cbz-3,4-Dichloro-L-phenylalanine Cbz (benzyloxycarbonyl) 3,4-dichloro Not provided Not provided Peptide libraries, biological screening
Fmoc-3,4-dichloro-L-phenylalanine Fmoc (fluorenylmethyloxycarbonyl) 3,4-dichloro 177966-59-5 470.35 (homophenylalanine variant) Drug discovery, proteomics, solubility enhancement
Boc-4-chloro-L-phenylalanine Boc 4-chloro 68090-88-0 299.74 Intermediate in natural product synthesis

Key Differences :

  • Protecting Group Stability : Boc is stable under acidic conditions but cleaved by trifluoroacetic acid (TFA), whereas Fmoc is base-labile, making it suitable for solid-phase peptide synthesis (SPPS) .
  • Substituent Effects: Dichloro groups enhance hydrophobicity and steric bulk compared to mono-chloro derivatives, influencing peptide-receptor interactions .

Enantiomeric and Positional Isomers

Compound Name Stereochemistry Substituent Positions CAS Number Molecular Weight (g/mol) Applications References
This compound L-configuration 3,4-dichloro 80741-39-5 334.2 Biologically active peptide design
Boc-3,4-dichloro-D-phenylalanine D-configuration 3,4-dichloro 114873-13-1 334.2 Study of chiral specificity in enzymes
Boc-2,3-dichloro-L-phenylalanine L-configuration 2,3-dichloro 261165-14-4 334.2 Structural analogs for SAR studies

Key Findings :

  • Stereochemistry: The D-enantiomer (Boc-3,4-dichloro-D-phenylalanine) is used to probe enzyme stereoselectivity, while the L-form is preferred for mimicking natural amino acids .
  • Positional Isomerism : 2,3-dichloro substitution alters electronic properties compared to 3,4-dichloro, affecting binding affinity in target proteins .

Derivatives with Alternative Functional Groups

Compound Name Functional Group CAS Number Molecular Weight (g/mol) Applications References
Boc-3,4-dihydroxy-L-phenylalanine 3,4-dihydroxy Not provided 293.36 (dimethyl variant) Oxidative stress studies, specialty peptides
Boc-3,5-dimethyl-L-phenylalanine 3,5-dimethyl 849440-33-1 293.36 Enhancing peptide thermal stability
3,4-Difluoro-L-phenylalanine 3,4-difluoro Not provided ~215.1 Fluorine-based NMR probes

Key Insights :

  • Hydroxy vs. Chloro Groups : The dihydroxy variant (Boc-3,4-dihydroxy-L-phenylalanine) participates in hydrogen bonding, useful in metalloproteinase inhibitors, whereas dichloro derivatives prioritize hydrophobic interactions .
  • Fluorine Substitution: 3,4-Difluoro-L-phenylalanine serves as a non-reactive probe for tracking peptide behavior in vivo, contrasting with the reactive dichloro analog .

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